Array ( [bid] => 12417341 ) Buy N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride

N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride

Catalog No.
S12892474
CAS No.
M.F
C28H48Cl3N7
M. Wt
589.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-...

Product Name

N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride

IUPAC Name

N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride

Molecular Formula

C28H48Cl3N7

Molecular Weight

589.1 g/mol

InChI

InChI=1S/C28H45N7.3ClH/c1-5-16-34(17-6-2)19-8-7-18-32(3)21-25-9-11-26(12-10-25)22-35(23-27-29-13-14-30-27)24-28-31-15-20-33(28)4;;;/h9-15,20H,5-8,16-19,21-24H2,1-4H3,(H,29,30);3*1H

InChI Key

KLPOLRXJKIOFIQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCCCN(C)CC1=CC=C(C=C1)CN(CC2=NC=CN2)CC3=NC=CN3C.Cl.Cl.Cl

N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride is a complex organic compound featuring multiple functional groups, including imidazole and amine structures. Its molecular formula reflects a rich composition that suggests potential interactions in biological systems. The presence of trihydrochloride indicates that the compound is likely soluble in water, which facilitates its use in various applications.

The chemical reactivity of this compound can be attributed to its amine and imidazole groups, which can participate in various reactions:

  • Nucleophilic Substitution: The amine groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The presence of multiple amine groups suggests that this compound can act as a base, accepting protons in acidic environments.
  • Coordination Chemistry: The imidazole moiety can coordinate with metal ions, potentially forming complexes useful in catalysis or as sensors.

This compound's biological activity is likely influenced by its structural features. Compounds with similar structures often exhibit:

  • Antimicrobial Properties: Many imidazole derivatives are known for their ability to inhibit microbial growth.
  • Anticancer Effects: Some amine-containing compounds have been studied for their potential to interfere with cancer cell proliferation.
  • Neuroactive Properties: Given the presence of imidazole, which is found in several neurotransmitters, this compound may affect neurological pathways.

Synthesis of N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride can involve several steps:

  • Formation of Imidazole Derivatives: Starting from commercially available imidazole compounds, reactions with appropriate aldehydes or ketones can yield substituted imidazoles.
  • Amine Coupling: The reaction of the imidazole derivative with a suitable alkylamine under controlled conditions can form the desired amine structure.
  • Hydrochloride Salt Formation: Treating the final product with hydrochloric acid can yield the trihydrochloride salt form, enhancing solubility.

The unique structure of this compound allows for various applications:

  • Pharmaceutical Development: Potential use as a lead compound in drug discovery targeting specific diseases.
  • Biochemical Research: Useful in studying enzyme interactions or cellular processes due to its ability to modulate biological activity.
  • Material Science: May be explored for use in creating novel materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how this compound behaves within biological systems:

  • Protein Binding Studies: Assessing how well the compound binds to target proteins can provide insights into its mechanism of action.
  • Cellular Uptake Assays: Evaluating how effectively the compound enters cells helps in determining its bioavailability and potential efficacy.
  • In Vivo Studies: Animal models can be used to study pharmacokinetics and pharmacodynamics, providing a comprehensive understanding of its biological effects.

Several compounds share structural similarities with N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Spermidine trihydrochloridePolyamine structureInduces autophagy, affects NMDA receptors .
L-745870 TrihydrochlorideContains multiple aminesKnown for its role in neuropharmacology .
HOE-S 785026 trihydrochlorideImidazole and amine groupsUsed in cardiovascular research .

This comparison highlights the unique combination of imidazole and dipropylbutane structures in the queried compound, suggesting distinct biological interactions and applications compared to similar compounds.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

587.303678 g/mol

Monoisotopic Mass

587.303678 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-10-2024

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